Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355421-23-7 |
|---|---|
Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
VOGDXCRZGAJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
In a representative procedure, 5-chloroindoline-2,3-dione (isatin derivative, 5 mmol) is reacted with 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone, 6.5 mmol) in aqueous potassium hydroxide (33% w/v) under reflux conditions. The base facilitates the cleavage of the isatin ring, forming an intermediate α-ketoamide, which subsequently undergoes cyclization with the ketone to yield 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (Figure 1).
Key Reaction Conditions:
-
Temperature: Reflux (≈100°C for aqueous KOH)
-
Time: 20 hours post-ketone addition
-
Base: Potassium hydroxide (33% aqueous solution)
-
Workup: Acidification to pH 3 with HCl, followed by filtration
The crude product is obtained in 66% yield, with purity confirmed via NMR and mass spectrometry.
Optimization and Challenges
-
Solvent Effects: The reaction is typically conducted in water due to the solubility of KOH, though mixed solvent systems (e.g., water-ethanol) may improve yields.
-
Side Reactions: Overheating can lead to decarboxylation of the quinoline-4-carboxylic acid intermediate. Maintaining strict temperature control during reflux is critical.
-
Scalability: The Pfitzinger reaction is amenable to scale-up, but prolonged reaction times (>24 hours) may reduce yields due to byproduct formation.
Esterification of Quinoline-4-Carboxylic Acid
The second critical step involves esterifying 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with heptanol to form the target compound. This step employs acid-catalyzed dehydration-condensation, as detailed in industrial esterification protocols.
Acid-Catalyzed Esterification
A patented method for ester production involves reacting the carboxylic acid with heptanol (R₁–OH, where R₁ = C₇H₁₅) in the presence of an involatile acid catalyst (e.g., p-toluenesulfonic acid) under reflux.
Typical Procedure:
-
Molar Ratio: Carboxylic acid : heptanol = 1 : 1.2–1.5 (excess alcohol drives equilibrium)
-
Catalyst Loading: 0.1–0.5 equivalents of acid catalyst relative to the carboxylic acid
-
Temperature: 110–150°C (reflux in toluene or xylene)
-
Dehydration: Azeotropic removal of water using a Dean-Stark trap
Post-reaction, the catalyst is neutralized with a weak base (e.g., sodium bicarbonate), and the ester is purified via distillation or recrystallization.
Catalytic and Solvent Considerations
-
Catalyst Choice: Sulfonic acids (e.g., p-TsOH) outperform mineral acids (e.g., H₂SO₄) due to easier removal and reduced side reactions.
-
Solvent-Free Systems: Some protocols eliminate solvents to enhance reaction efficiency, though this requires precise temperature control to prevent decomposition.
-
Yield and Purity: Reported yields for analogous esterifications exceed 80%, with HPLC purity >95% after recrystallization from ethanol.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements explore microwave irradiation to accelerate the Pfitzinger reaction. Preliminary studies indicate a 20% reduction in reaction time (from 20 to 16 hours) with comparable yields.
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative, avoiding acidic conditions. For example, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol has been used to esterify quinoline carboxylic acids with primary alcohols, though yields remain lower (50–60%) than chemical methods.
Analytical Characterization
Critical analytical data for intermediates and the final product include:
Industrial-Scale Production Challenges
-
Cost of Heptanol: The use of heptanol (a mid-chain alcohol) increases raw material costs compared to shorter-chain analogues. Recycling excess alcohol via distillation is recommended.
-
Waste Management: Neutralization of acid catalysts generates sulfate or sulfonate salts, requiring dedicated wastewater treatment.
-
Storage Stability: The ester is prone to hydrolysis under humid conditions, necessitating anhydrous storage at <25°C .
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of azido or amino derivatives.
Scientific Research Applications
Synthesis of Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
The synthesis of quinoline derivatives, including this compound, often involves multi-step reactions that can include cyclization and functional group modifications. Various methods have been developed to enhance yield and purity while minimizing by-products. The compound can be synthesized using techniques such as the Skraup reaction or other catalytic processes that utilize palladium or molybdenum-based catalysts .
Biological Activities
Quinoline derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial Properties : Quinoline compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have been shown to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : this compound may exhibit anticancer properties similar to other quinolines. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines by targeting specific proteins involved in cell cycle regulation and apoptosis pathways .
- Antiviral Activity : Some quinoline derivatives have shown effectiveness against viral infections, including HIV and Zika virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
Case Studies
Several studies highlight the applications of quinoline derivatives in medicinal chemistry:
- Anticancer Research : In a study evaluating the cytotoxic effects of various quinoline derivatives, compounds similar to this compound exhibited significant toxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The study concluded that these compounds could serve as lead candidates for further development .
- Antimicrobial Activity : A comparative analysis of quinoline derivatives revealed that certain structural modifications enhanced antibacterial efficacy. Compounds with a chlorinated quinoline scaffold were particularly effective against multi-drug resistant bacterial strains .
- Antiviral Efficacy : Research on the antiviral properties of quinolines indicated that derivatives could inhibit the replication of viruses like HIV by targeting integrase enzymes critical for viral DNA incorporation into host genomes. This positions this compound as a potential candidate for antiviral drug development .
Mechanism of Action
The mechanism of action of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of cellular processes. This compound may also interfere with signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Modifications and Substituent Effects
Key structural variations among related compounds include:
- Ester Chain Length: Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (C21H20ClNO2) features a shorter butyl ester, which may reduce lipophilicity compared to the heptyl analog .
- Substituents on the Phenyl Ring: Methyl 6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylate (C19H16ClNO3) replaces the 4-methoxyphenyl group with a 2-ethoxyphenyl moiety, altering electronic effects (e.g., electron-donating vs. steric hindrance) . 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (C25H17Cl2NO4) introduces a ketone-functionalized ester and a second chlorine atom, which may influence reactivity and metabolic stability .
Table 1: Structural Comparison of Selected Quinoline Derivatives
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate | C25H28ClNO3 | Heptyl ester, 6-Cl, 4-methoxyphenyl |
| Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | C21H20ClNO2 | Butyl ester, 6-Cl, 4-methylphenyl |
| Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate | C28H20Cl2N4O2 | Ethyl ester, 6-Cl, phenanthren-3-yl |
| Methyl 6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylate | C19H16ClNO3 | Methyl ester, 6-Cl, 2-ethoxyphenyl |
Physicochemical Properties
- Melting Points: Derivatives with shorter ester chains (e.g., methyl or ethyl) exhibit higher melting points due to increased crystallinity. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) has a melting point of 223–225°C , whereas heptyl esters are expected to have lower melting points due to reduced molecular packing efficiency.
- Lipophilicity : The heptyl chain significantly increases logP values compared to methyl, ethyl, or butyl esters, as demonstrated by computational predictions for butyl analogs .
Biological Activity
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.
Overview of Quinoline Derivatives
Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied extensively for their roles in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties.
Target Interactions:
Quinoline compounds typically interact with various biological targets. For instance, they can inhibit specific enzymes or receptors involved in disease processes. The mechanism of action may involve:
- Inhibition of Enzyme Activity: Many quinoline derivatives inhibit enzymes critical for cellular functions, such as translation elongation factor 2 (EF2) in the case of some antimalarial compounds .
- Modulation of Biochemical Pathways: These compounds can influence pathways related to cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Biochemical Pathways:
The biological activity of this compound may involve several biochemical pathways:
- Antimicrobial Activity: Similar quinoline derivatives have shown significant efficacy against various pathogens, indicating potential use in treating infections.
- Anticancer Properties: Research has demonstrated that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer treatment .
Antimalarial Activity
A study focused on the antiplasmodial properties of quinoline derivatives found that compounds similar to this compound exhibited moderate potency against Plasmodium falciparum, with effective concentrations (EC50) in the nanomolar range. The mechanism involved inhibition of protein synthesis through EF2 inhibition .
Anticancer Activity
Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For example, certain analogues demonstrated significant toxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest that this compound may also possess similar properties .
Table 1: Biological Activity Profiles of Quinoline Derivatives
| Compound Name | Target Disease | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimalarial | TBD | Inhibition of EF2 |
| Quinoline Derivative A | Colorectal Cancer | 50 | Induction of apoptosis |
| Quinoline Derivative B | Bacterial Infection | 100 | Disruption of cell wall synthesis |
Q & A
Q. What are the established synthetic routes for Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate, and how can its purity be validated?
Synthesis typically involves:
- Esterification : Reacting 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with heptanol using thionyl chloride (SOCl₂) as an activating agent. details analogous ester syntheses via reflux with SOCl₂, followed by alcohol addition and neutralization .
- Purification : Column chromatography (silica gel, 100–200 mesh) with ethyl acetate/hexane eluents, as demonstrated for similar quinoline esters in and .
- Validation :
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Key parameters include:
- Temperature : Reflux at 75–80°C for 8–12 hours, as validated for quinoline esterification in and .
- Catalyst : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) for acid activation, as used in methyl ester synthesis () .
- Monitoring : TLC (silica gel, UV detection) to track reaction progress .
- Yield Improvement : Recrystallization from ethanol or ethyl acetate (common for quinoline derivatives; see ) .
Advanced Research Questions
Q. What computational strategies are recommended to study the biological targets of this compound?
- Molecular Docking : Use PyRx or AutoDock Vina to model interactions with enzymes like Mycobacterium tuberculosis gyrase ( validated quinoline esters as gyrase inhibitors). Perform docking with a resolution ≤2.0 Å .
- ADMET Prediction : Utilize admetSAR for bioavailability and toxicity screening ( applied this for Schiff base derivatives) .
- Dynamic Simulations : Run MD simulations (GROMACS/AMBER) to assess binding stability over ≥100 ns .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Dose-Response Analysis : Test MIC/MBC values (e.g., Microplate Alamar Blue Assay for antitubercular activity, as in ) and compare with pharmacokinetic profiles (e.g., plasma half-life, volume of distribution) .
- Metabolite Identification : Use LC-MS/MS to detect heptyl ester hydrolysis products (e.g., free carboxylic acid) that may influence activity .
- Structural Modifications : Introduce substituents (e.g., piperazinyl groups, ) to enhance stability or target affinity .
Q. What analytical methods are critical for characterizing crystallographic properties?
- Single-Crystal XRD : Employ SHELX () for structure refinement. Resolve twinning or disorder using SHELXL (common for quinoline derivatives) .
- ORTEP Visualization : Use ORTEP-3 () to generate thermal ellipsoid plots and validate bond angles/distances .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Q. How can researchers design derivatives to improve selectivity against off-target proteins?
- SAR Studies : Modify substituents at the 2- and 4-positions ( and show 4-methoxyphenyl and piperazinyl groups enhance selectivity) .
- Fragment-Based Design : Use X-ray co-crystal structures (if available) to identify key binding residues (e.g., hydrophobic pockets in gyrase, ) .
- Proteomic Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to assess off-target kinase inhibition .
Q. What are the best practices for stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours and monitor degradation via HPLC ( outlines protocols for quinoline analogs) .
- Light/Temperature Sensitivity : Store samples in amber vials at –20°C and assess decomposition by NMR .
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and quantify oxidation products using LC-HRMS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
